rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride
Description
Chemical Structure and Properties
rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride (CAS: 2648869-69-4) is a chiral morpholine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the morpholine ring and an ester functional group (-COOCH₃) at the 2-position. The compound exists as a racemic mixture (rac-) of enantiomers, with the (3R,6R)-configuration specified for its stereocenters. The hydrochloride salt form enhances its solubility in polar solvents, which is critical for pharmaceutical applications.
The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents (e.g., TMS-CF₃) to improve metabolic stability and lipophilicity. This compound has been cataloged as a pharmaceutical intermediate, though commercial availability is discontinued (25mg and 250mg quantities) as of 2025 .
Properties
Molecular Formula |
C8H13ClF3NO3 |
|---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
LDGWEBRWODPWSS-KGZKBUQUSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CO[C@H](CN1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)CC1COC(CN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving appropriate starting materials such as diethanolamine and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Esterification: The resulting intermediate is then esterified with methyl acetate under acidic conditions to form the desired compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions conducted under controlled temperature and pH.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with different functional groups.
Scientific Research Applications
rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Methyl 2-(morpholin-3-yl)acetate hydrochloride (lacking the trifluoromethyl group).
rac-Methyl 2-[(3R,6S)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride (diastereomer with a 6S configuration).
Dapoxetine Hydrochloride (CAS: 129938-20-1, a serotonin reuptake inhibitor with a distinct scaffold) .
Comparative Analysis
Key Findings
Trifluoromethyl Group Impact: The -CF₃ group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to non-fluorinated analogues (logP ~0.5), enhancing membrane permeability and bioavailability .
Stereochemical Sensitivity : The (3R,6R) configuration may confer unique receptor-binding properties. Diastereomers (e.g., 3R,6S) often show divergent biological activities, as seen in other morpholine-based kinase inhibitors.
Salt Form Advantages : The hydrochloride salt improves aqueous solubility (>50 mg/mL estimated) versus freebase forms, facilitating formulation in injectables or oral dosages.
Limitations and Discontinuation
The discontinuation of commercial supplies (as noted in ) suggests challenges in scalability, stability, or efficacy in preclinical studies. By contrast, Dapoxetine HCl, a structurally unrelated compound, has robust clinical data supporting its use .
Notes and Considerations
Data Gaps: Limited peer-reviewed studies directly compare this compound with analogues. Most inferences derive from structural extrapolation.
Stereochemistry : Absolute configuration (3R,6R) is critical for activity; racemization during synthesis or storage could nullify therapeutic effects.
Biological Activity
Rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride (CAS No. 2648869-69-4) is a morpholine derivative characterized by a trifluoromethyl group, which enhances its biological activity and pharmacological potential. This compound has garnered attention in pharmaceutical research due to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C₈H₁₃ClF₃NO₃
- Molecular Weight : 263.64 g/mol
- Structure : The compound features a morpholine ring with a trifluoromethyl substitution, which can influence its interaction with biological targets.
The precise mechanism of action of rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride remains under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity through the trifluoromethyl group and morpholine ring. This interaction may lead to various biological effects, including anticancer properties.
Biological Activity
Recent studies have highlighted the biological activity of rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride in various contexts:
-
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines, such as A549 and NCI-H23.
- In vitro assays demonstrated significant antiproliferative activity, with IC₅₀ values ranging from 1.48 µM to 68.9 µM across different derivatives and conditions .
- Apoptosis Induction :
Research Findings and Case Studies
A comprehensive assessment of rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride includes various studies that elucidate its biological activities:
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves:
- Formation of the morpholine ring through reactions involving diethanolamine.
- Introduction of the trifluoromethyl group via nucleophilic substitution.
- Esterification with methyl chloroacetate followed by hydrochloride salt formation.
The presence of the trifluoromethyl group is crucial as it not only enhances the compound's stability but also its binding affinity to biological targets, potentially leading to improved pharmacological effects compared to similar compounds without this modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
